2-Methyl-1-[(thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
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Overview
Description
2-Methyl-1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a heterocyclic compound that features a thiophene ring attached to an octahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves the following steps:
Formation of the Octahydroisoquinoline Core: This can be achieved through the hydrogenation of isoquinoline under high pressure in the presence of a suitable catalyst such as palladium on carbon.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts alkylation reaction, where thiophene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The final step involves the methylation of the nitrogen atom in the octahydroisoquinoline core, which can be accomplished using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the thiophene ring to a tetrahydrothiophene derivative.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other electrophiles can be introduced using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (bromine, iodine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The thiophene ring may facilitate binding to certain enzymes or receptors, while the octahydroisoquinoline core could modulate the compound’s overall biological activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Isoquinoline Derivatives: Compounds such as tetrahydroisoquinoline, which have been studied for their potential neuroprotective and anticancer properties.
Uniqueness
2-Methyl-1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to its combined structural features of both thiophene and octahydroisoquinoline, which may confer distinct biological activities not observed in other similar compounds. This dual functionality makes it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
89413-11-6 |
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Molecular Formula |
C15H21NS |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
2-methyl-1-(thiophen-2-ylmethyl)-3,4,5,6,7,8-hexahydro-1H-isoquinoline |
InChI |
InChI=1S/C15H21NS/c1-16-9-8-12-5-2-3-7-14(12)15(16)11-13-6-4-10-17-13/h4,6,10,15H,2-3,5,7-9,11H2,1H3 |
InChI Key |
GIBMASPMCCNOSC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1CC3=CC=CS3)CCCC2 |
Origin of Product |
United States |
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